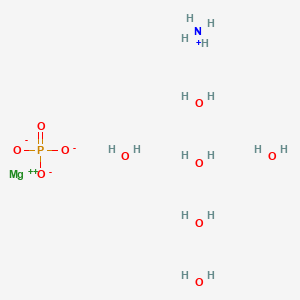

Magnesium ammonium phosphate hexahydrate

Description

Properties

CAS No. |

15490-91-2 |

|---|---|

Molecular Formula |

H8MgNO5P |

Molecular Weight |

157.35 g/mol |

IUPAC Name |

azanium;magnesium;phosphate;hexahydrate |

InChI |

InChI=1S/Mg.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2 |

InChI Key |

GPRIZNLSWFHDBB-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Mg+2] |

Canonical SMILES |

N.O.OP(=O)(O)O.[Mg] |

Other CAS No. |

13478-16-5 |

Related CAS |

7785-21-9 (H3PO4-ammonium-magnesium[1:1:1]) |

Synonyms |

Ammonium Magnesium Phosphate Crystals, Struvite dittmarite magnesium ammonium phosphate magnesium ammonium phosphate hexahydrate magnesium ammonium phosphate monohydrate struvite struvite (H3PO4-NH4-Mg (1:1:1)) Struvite Crystals |

Origin of Product |

United States |

Fundamental Principles of Magnesium Ammonium Phosphate Hexahydrate Formation

Thermodynamic Analysis of Magnesium Ammonium (B1175870) Phosphate (B84403) Hexahydrate Precipitation

The thermodynamic feasibility of magnesium ammonium phosphate hexahydrate precipitation is determined by the chemical equilibrium of its constituent ions in an aqueous solution. Key thermodynamic parameters dictate the conditions under which struvite will form and the extent of its solubility.

The precipitation of this compound from an aqueous solution is initiated when the solution becomes supersaturated with respect to its constituent ions: magnesium (Mg²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻). The thermodynamic equilibrium for this process is described by the solubility product constant (Ksp), which represents the product of the activities of the constituent ions in a saturated solution.

The dissolution reaction is as follows: MgNH₄PO₄·6H₂O(s) ⇌ Mg²⁺(aq) + NH₄⁺(aq) + PO₄³⁻(aq) + 6H₂O(l)

The corresponding solubility product expression is: Ksp = {Mg²⁺}{NH₄⁺}{PO₄³⁻}

Where {i} denotes the activity of the respective ion.

The reported values of the solubility product for struvite vary significantly in the literature, with pKsp (where pKsp = -log₁₀Ksp) values ranging from 12.6 to 14.36. nih.govnih.govresearchgate.netresearchgate.net This variation is attributed to differences in experimental conditions such as temperature, pH, and the composition of the solution. nih.govcore.ac.uk For instance, the Ksp for anaerobic digester supernatant has been found to differ considerably from that in distilled water under the same temperature, highlighting the influence of the solution's complexity. nih.gov The presence of various organic and inorganic complexes can also lead to variations in the determined thermodynamic solubility product. tandfonline.com

Table 1: Reported pKsp Values for this compound at 25°C

| pKsp Value | Reference Condition | Source |

|---|---|---|

| 13.36 (±0.07) | Determined by extrapolation to zero ionic strength | nih.gov |

| 13.17 (±0.05) at 30°C | Minimum value in a temperature range of 10-60°C | researchgate.net |

| 12.67 to 14.28 | Variation over a pH range of 7.01 to 9.62 in distilled water | nih.gov |

| 12.89 to 14.07 | Variation over a pH range of 6.45 to 8.97 in anaerobic digester supernatant | nih.gov |

The ionic strength of a solution, a measure of the total concentration of ions, significantly impacts the solubility of this compound. tandfonline.com In solutions with high ionic strength, the electrostatic interactions between ions reduce their effective concentration, or activity. Consequently, the activities of Mg²⁺, NH₄⁺, and PO₄³⁻ decrease as ionic strength increases. tandfonline.com This leads to an increase in the solubility of struvite, as a higher total concentration of the constituent ions is required to reach the solubility product. tandfonline.com

Conversely, an increase in pKsp values is observed with increasing ionic strength of the solution. tandfonline.com This is because the activity coefficients of the ions decrease with increasing ionic strength, and since Ksp is based on activities, a lower Ksp (and thus higher pKsp) is calculated at higher ionic strengths for the same measured concentrations. tandfonline.com The effect of ionic strength is particularly important in complex solutions like wastewater, where the presence of various ions can significantly alter the solubility of struvite compared to its solubility in pure water. tandfonline.com

Predicting the formation of this compound requires a thorough understanding of the chemical speciation of its constituent ions in solution. tandfonline.com Magnesium, ammonium, and phosphate ions all participate in complex acid-base and complexation equilibria, which are highly dependent on the pH of the solution. core.ac.uktandfonline.com

For example, phosphate can exist in several forms (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻), and the relative concentration of each species is a function of pH. Similarly, ammonia (B1221849) can exist as ammonium ion (NH₄⁺) or aqueous ammonia (NH₃). core.ac.uk The formation of ion pairs and complexes, such as MgOH⁺, MgPO₄⁻, and MgH₂PO₄⁺, further complicates the equilibrium. core.ac.uk

To account for these complex interactions, chemical speciation models and thermodynamic software like PHREEQC and Visual MINTEQ are employed. nih.goviwaponline.commdpi.com These models solve a set of non-linear equations that include mass balance, charge balance, and equilibrium constants for all relevant reactions to determine the saturation state of the solution with respect to struvite. core.ac.ukiwaponline.com Such models can predict the potential for struvite precipitation under various conditions of pH, temperature, and initial ion concentrations. core.ac.uknih.gov

An alternative to solving simultaneous equilibrium equations is the use of free energy minimization. In this approach, the total Gibbs free energy of the system, which includes all possible chemical species in the aqueous and solid phases, is minimized. The set of species concentrations that corresponds to the minimum Gibbs free energy represents the equilibrium state of the system.

Thermodynamic models for struvite precipitation have been developed using the Gibbs free energy as the objective function. actapress.com This method is particularly powerful for complex systems as it does not require the explicit definition of all possible reactions. By implementing optimization techniques such as pattern search algorithms and sequential quadratic programming, these models can predict the potential for phosphorus recovery as struvite under various operational conditions. actapress.com

Kinetic Studies of this compound Crystallization

While thermodynamics determines the possibility of struvite formation, kinetics governs the rate at which it occurs. The crystallization of this compound is a multi-step process involving nucleation and crystal growth.

The first step in crystallization is nucleation, the formation of new solid phase from a supersaturated solution. Primary nucleation can occur through two main mechanisms: homogeneous nucleation, which is the spontaneous formation of nuclei in a clear solution, and heterogeneous nucleation, where nuclei form on the surface of foreign particles or impurities. nih.govresearchgate.net

The rate of primary nucleation is highly dependent on the level of supersaturation. nih.govnih.gov Higher supersaturation levels lead to a faster nucleation rate. nih.gov However, predicting primary nucleation rates can be challenging, with predicted rates varying by several orders of magnitude depending on the supersaturation level and uncertainties in parameters like interfacial tension. iwaponline.comjcu.edu.au

A key parameter in nucleation studies is the induction time, which is the time elapsed between the creation of a supersaturated state and the appearance of a detectable solid phase. nih.govresearchgate.netcranfield.ac.uk The induction time is influenced by several factors, including the degree of supersaturation, pH, temperature, mixing energy, and the presence of foreign ions. cranfield.ac.ukacs.org An increase in supersaturation generally leads to a decrease in the induction time. nih.govscispace.com The presence of certain ions, such as sodium and sulfate, can retard the induction time, while others like calcium may have a less pronounced effect. researchgate.net

Induction time can be determined experimentally by monitoring changes in solution properties that are indicative of crystal formation, such as:

Absorbance: The formation of solid particles increases the turbidity of the solution, which can be measured as an increase in absorbance. researchgate.net

Conductivity: As ions are removed from the solution to form the solid phase, the electrical conductivity of the solution decreases. researchgate.net

pH: The precipitation of struvite consumes hydroxide (B78521) ions (indirectly through the phosphate equilibrium), leading to a drop in pH. cranfield.ac.uk

Light Scintillation: This method detects the light scattered by the newly formed crystals. researchgate.net

Table 2: Factors Influencing the Induction Time of this compound Crystallization

| Factor | Effect on Induction Time | Description | Source |

|---|---|---|---|

| Supersaturation | Decreases | Higher driving force for nucleation leads to a shorter time for crystal formation. | nih.govscispace.com |

| Initial Magnesium Concentration | Decreases with increasing concentration | An increase in the initial magnesium concentration leads to a higher supersaturation, thus reducing the induction time. | cranfield.ac.uk |

| Sodium Ions | Increases (retards) | High concentrations of sodium ions can significantly delay the onset of precipitation. | researchgate.net |

| Sulfate Ions | Increases | The presence of sulfate ions has been observed to increase the induction time. | researchgate.net |

| Calcium Ions | No marked change at low concentrations | Low concentrations of calcium ions did not show a significant effect on the induction time. | researchgate.net |

Solution Chemistry and Ionic Equilibria in this compound Systems

The formation of this compound is fundamentally governed by the chemical equilibria of its constituent ions in solution. The availability of free magnesium (Mg²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻) ions is highly dependent on the solution's pH.

The concentration of the specific ionic species required for struvite precipitation is dictated by a series of pH-dependent equilibria.

Phosphate Species: In aqueous solution, phosphate exists in four forms: phosphoric acid (H₃PO₄), dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). The relative proportion of each species is a function of pH. For struvite to precipitate, the presence of PO₄³⁻ is essential.

Ammonium/Ammonia Species: The ammonium ion (NH₄⁺) exists in equilibrium with ammonia (NH₃). As the pH increases, the equilibrium shifts towards the formation of NH₃, reducing the concentration of NH₄⁺ available for struvite formation.

Magnesium Species: Magnesium is typically present as the hydrated Mg²⁺ ion. However, at high pH values (generally above 10.5), it can precipitate as magnesium hydroxide (Mg(OH)₂), which can compete with struvite formation. aston.ac.uk

The optimal pH for struvite precipitation is a compromise between ensuring sufficient availability of PO₄³⁻ and NH₄⁺ ions while avoiding the precipitation of magnesium hydroxide. aston.ac.uk This optimal range is generally found to be between pH 8 and 9. researchgate.net

Table 2: Predominant Ionic Species at Different pH Values

| pH Range | Predominant Phosphate Species | Predominant Ammonium/Ammonia Species | Predominant Magnesium Species | Struvite Formation |

|---|---|---|---|---|

| < 7 | H₂PO₄⁻, HPO₄²⁻ | NH₄⁺ | Mg²⁺ | Limited |

| 7 - 9 | HPO₄²⁻, PO₄³⁻ | NH₄⁺ | Mg²⁺ | Favorable |

| > 9 | PO₄³⁻ | NH₄⁺, NH₃ | Mg²⁺ | Optimal, risk of Mg(OH)₂ precipitation >10.5 |

Source: Based on general principles of aqueous ionic equilibria. aston.ac.ukresearchgate.net

The presence of other ions and organic molecules in the solution can significantly impact the formation of this compound through complexation reactions. These reactions can reduce the concentration of free Mg²⁺, NH₄⁺, and PO₄³⁻ ions, thereby decreasing the supersaturation level and inhibiting crystallization.

For instance, calcium ions (Ca²⁺) are known to interfere with struvite precipitation. nih.gov Calcium can compete with magnesium for phosphate ions, leading to the formation of amorphous calcium phosphates instead of or alongside crystalline struvite. nih.govresearchgate.net The composition of the precipitate is strongly affected by the NH₄⁺/PO₄³⁻ molar ratio; manipulating this ratio can favor the formation of pure struvite even in the presence of calcium. nih.govresearchgate.net

Organic compounds, such as humic acids, can also inhibit struvite formation. These molecules can form complexes with magnesium ions, reducing the availability of free Mg²⁺ for precipitation. This inhibitory effect is also pH-dependent, with studies showing maximum inhibition at pH 8.0. smolecule.com

Factors Influencing Magnesium Ammonium Phosphate Hexahydrate Crystallization and Product Quality

Impact of pH on Magnesium Ammonium (B1175870) Phosphate (B84403) Hexahydrate Formation

The pH of the solution is a critical variable in the crystallization of magnesium ammonium phosphate hexahydrate, significantly affecting both the yield and the purity of the resulting crystals. eeer.orgresearchgate.netacs.org The pH influences the solubility of struvite and the chemical speciation of the constituent ions, namely magnesium (Mg²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻). eeer.orgnih.gov

The solubility of struvite generally decreases as the pH increases, reaching a minimum in the alkaline range. eeer.orgmdpi.com However, excessively high pH levels can lead to the co-precipitation of other compounds, such as magnesium hydroxide (B78521) (Mg(OH)₂) and magnesium phosphate (Mg₃(PO₄)₂), which reduces the purity of the final struvite product. nih.govjocpr.com Conversely, in acidic conditions (pH < 7), the formation of H₂PO₄⁻ ions inhibits struvite crystallization. nih.gov

Research has consistently shown that the optimal pH for struvite precipitation lies within a specific alkaline range. While crystallization can occur over a broad pH range of 7.0 to 11.5, the most suitable range for efficient formation is generally considered to be between 8.0 and 9.5. eeer.org Several studies pinpoint a more precise optimal pH for achieving high purity and yield. For instance, a pH of 9.0 has been identified as optimal for obtaining the highest phosphate content and purity of struvite. mdpi.com Another study suggests that a pH of around 8.7 is ideal for precipitating high-purity struvite with well-defined crystal shapes. ascelibrary.orgmst.edu At pH values above 9.5, the risk of forming amorphous precipitates and decreasing struvite purity increases. ascelibrary.orgmst.edu

The table below summarizes findings from various studies on the effect of pH on struvite precipitation.

| pH Value | Observed Effect | Reference |

| < 7.0 | Inhibition of crystallization due to H₂PO₄⁻ formation. | nih.gov |

| 7.5 - 8.5 | Increasing phosphate removal efficiency from 42% to 85%. | researchgate.net |

| 8.0 - 9.5 | Suitable range for struvite formation. | eeer.orgub.edu |

| 8.5 | Considered the best pH for struvite crystallization to begin. | researchgate.net |

| 8.7 | Optimal for high-purity struvite with regular crystal shape. | ascelibrary.orgmst.edu |

| 9.0 | Highest phosphate content and purity achieved. | mdpi.com |

| > 9.5 | Increased formation of amorphous precipitates and co-precipitation of impurities like hydroxyapatite. | ascelibrary.org |

| > 10.0 | Further increase in pH to 10.0 only marginally increased removal efficiency to 87%. | researchgate.net |

| ≥ 11.0 | Formation of other precipitates and volatilization of ammonia (B1221849), leading to struvite dissolution. | nih.gov |

Precise control of pH is essential for maximizing the efficiency of struvite crystallization. nih.gov The highly non-linear nature of pH in the reaction makes manual control challenging. nih.gov Commonly, alkaline solutions like sodium hydroxide (NaOH) are used to increase the pH. scirp.org However, the rapid pH increase caused by NaOH addition can lead to the unwanted precipitation of other magnesium compounds. scirp.org

An alternative and often preferred method is CO₂ stripping, or aeration. scirp.orgresearchgate.net This non-reagent process involves bubbling air through the solution to remove dissolved carbon dioxide, which in turn causes a gradual and more controlled increase in pH. scirp.orgresearchgate.net This slow change in pH creates optimal conditions for crystal growth rather than rapid, uncontrolled precipitation. scirp.org The rate of pH increase during CO₂ stripping is influenced by the aeration intensity and the sparging area of the air distribution system. scirp.orgresearchgate.net For more precise and automated control, fuzzy logic control (FLC) systems have been developed to maintain the pH at a stable set point, optimizing the process and minimizing the need for manual intervention. nih.gov

Influence of Initial Molar Ratios of Constituent Ions (Mg:NH₄:PO₄)

The initial molar ratio of magnesium (Mg²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻) ions is another critical factor that significantly impacts the efficiency of struvite crystallization and the purity of the final product. eeer.org

The theoretical stoichiometric molar ratio for the formation of this compound is 1:1:1 for Mg:NH₄:PO₄. nih.govjocpr.com However, in practice, adhering strictly to this ratio may not always yield the most efficient crystallization. To drive the reaction towards completion and ensure high phosphorus removal, it is common to use an excess of either magnesium or ammonium ions. nih.gov

Research indicates that the optimal molar ratio can vary. Some studies have found that a Mg:P molar ratio of 1.3 is effective for struvite formation. researchgate.net Other investigations suggest that increasing the Mg:P molar ratio from 0.8 to 1.2 can boost phosphorus removal rates from 80.8% to 95.5%. nih.gov One study identified an optimal Mg²⁺:NH₄⁺:PO₄³⁻ molar ratio of 1.2:1.0:1.1 for effective ion removal. eeer.org

The following table presents data on the impact of different molar ratios on phosphorus removal efficiency.

| Mg:P Molar Ratio | Phosphorus Removal Efficiency (%) | Reference |

| 0.8 | 80.8 | nih.gov |

| 1.2 | 95.5 | nih.gov |

| 1.3 | Considered reasonable for struvite formation. | researchgate.net |

The use of excess reactants can have both positive and negative effects on the crystallization process. An excess of ammonium has been shown to promote the formation of purer struvite. mst.edu Similarly, a moderate excess of magnesium can lead to the formation of larger struvite crystals. nih.gov

However, a significant excess of magnesium can decrease the purity of the struvite by promoting the formation of other insoluble magnesium compounds. jocpr.commst.edu For instance, at high pH, excess magnesium can precipitate as magnesium hydroxide. jocpr.com Therefore, while an excess of certain ions can enhance yield, it must be carefully controlled to avoid compromising the purity of the this compound. One study determined the optimal proportion of Mg²⁺:NH₄⁺:PO₄³⁻ to be 1.2:2:1, which significantly increased the removal rates of all three ions compared to a 1:1:1 ratio. jocpr.com

Effect of Temperature on this compound Crystallization

Struvite solubility tends to increase with temperature up to a certain point, after which it begins to decrease. mdpi.com There is some variation in the reported temperature at which this shift occurs, with values of 30°C, 35°C, and 50°C cited in the literature. mdpi.com

Studies have shown that lower temperatures can be more favorable for struvite purity and yield. For example, one study found that 25°C was the optimal temperature for forming large, high-purity struvite crystals, while temperatures of 33°C and 40°C were not recommended due to lower purity and potential ammonia loss through volatilization, respectively. mdpi.com Another investigation concluded that struvite formation is favored at synthetic temperatures of 30°C or lower, with crystallinity decreasing as the temperature rises. researchgate.net Lower temperatures also reduce the endothermic dissolution of struvite. acs.orgresearchgate.net

The table below details the effects of different temperatures on struvite crystallization.

| Temperature (°C) | Observed Effect | Reference |

| 25 | Optimal for the formation of large (84 µm) and high-purity (>70%) struvite crystals. Maximizes struvite yield and purity. | mdpi.comacs.orgresearchgate.net |

| ≤ 30 | Favorable for struvite formation; higher crystallinity observed. | researchgate.net |

| 33 | Lower purity of struvite precipitates. | mdpi.com |

| 40 | Ammonia losses induced by volatilization. | mdpi.com |

Temperature-Dependent Solubility and Kinetic Behavior

Temperature plays a significant role in both the solubility and the crystallization kinetics of this compound. The solubility of struvite generally increases with temperature up to approximately 35°C, after which it tends to decrease. researchgate.net For instance, the solubility of struvite in deionized water was found to be 169.2 mg/L at 25°C, with a maximum value of 212.7 mg/L at 35°C. nih.govtandfonline.com

The solubility product constant (Ksp) is a crucial parameter for determining the supersaturation ratio, which is the driving force for crystallization. researchgate.netcore.ac.uk The pKsp value, which is the negative logarithm of the Ksp, has been observed to vary with temperature. Studies have reported pKsp values for struvite ranging from 14.36 (±0.05) to 14.01 (±0.03) in the temperature range of 10-60°C, with a minimum value of 13.17 (±0.05) at 30°C. nih.govtandfonline.com Another study found that the pKsp value at 25°C was 13.36 (±0.07). nih.govtandfonline.com

Temperature primarily influences the kinetic rate constant of the crystallization process. acs.orgresearchgate.net While temperature has a less pronounced effect on struvite precipitation compared to pH or the molar ratio of reactants, it can still impact the size and shape of the resulting crystals. researchgate.net At higher temperatures, the formation of struvite can become more challenging, affecting the crystal morphology. researchgate.net

Table 1: Solubility and pKsp of this compound at Different Temperatures

| Temperature (°C) | Solubility in Deionized Water (mg/L) | pKsp |

|---|---|---|

| 10 | - | 14.36 (±0.05) |

| 25 | 169.2 (±4.3) | 13.36 (±0.07) |

| 30 | - | 13.17 (±0.05) |

| 35 | 212.7 (±3.8) | - |

Note: Data compiled from multiple sources. nih.govtandfonline.com A dash (-) indicates that data was not provided in the cited sources.

Role of Impurities and Co-precipitating Substances in this compound Systems

The presence of various ions and organic matter in the crystallization solution can significantly impact the formation and quality of this compound crystals. These substances can interfere with the crystallization process, leading to the formation of co-precipitates and altering the crystal's physical properties.

Interference from Competing Inorganic Ions (e.g., Calcium, Iron, Boron, Cobalt, Manganese, Molybdenum, Zinc)

The presence of competing inorganic ions is a significant factor that can interfere with the crystallization of this compound. nih.gov While specific detailed research findings on the direct interference of iron, boron, cobalt, manganese, molybdenum, and zinc on struvite crystallization are not extensively covered in the provided search results, the general principle is that foreign ions can affect the nucleation and growth rate of struvite crystals. nih.gov The presence of calcium ions, in particular, can lead to the simultaneous precipitation of calcium phosphates, which can affect the purity and recovery efficiency of struvite. researchgate.net

Formation and Characterization of Co-precipitated Phosphate Salts (e.g., Calcium Phosphates, Dittmarite, Magnesium Phosphates)

During the crystallization of this compound, other less soluble phosphate salts can co-precipitate, affecting the purity of the final product. The formation of these co-precipitates is influenced by factors such as pH and temperature.

Calcium Phosphates: In solutions containing calcium ions, the formation of various calcium phosphate species can occur alongside struvite. The solubility of calcium phosphate is significantly lower than that of struvite, which can lead to its preferential precipitation under certain conditions. researchgate.net

Dittmarite (MgNH₄PO₄·H₂O): Thermal decomposition of this compound can lead to the formation of dittmarite. X-ray diffraction analysis has shown that when struvite is heated, it remains stable at 55°C but partially decomposes to dittmarite at temperatures between 100°C and 200°C. researchgate.net

Other Magnesium Phosphates: At higher temperatures, further decomposition of struvite can lead to the formation of other magnesium phosphate compounds. For instance, at 250°C to 300°C, an amorphous phase is formed, and analysis has indicated the presence of magnesium hydrogen phosphate (MgHPO₄) and magnesium pyrophosphate (Mg₂P₂O₇). researchgate.net

Influence of Organic Matter on Crystallization Kinetics and Crystal Morphology

Organic matter present in the crystallization medium can influence the kinetics and morphology of this compound crystals. For example, alginic acid, an organic polymer, has been shown to primarily affect the thermodynamic driving force of struvite crystallization. acs.orgresearchgate.net

In some applications, organic materials like lignin (B12514952) can be intentionally added to promote struvite nucleation and crystallization. nih.gov This approach can enhance the recovery of phosphorus from waste streams. nih.gov The presence of organic matter can alter the crystal's surface properties and growth patterns, leading to variations in size and shape.

Hydrodynamic Conditions and Mixing Effects on Crystallization Properties

The hydrodynamic conditions within the crystallizer, particularly the degree of mixing, play a crucial role in the crystallization process of this compound. Mixing affects mass transfer, which in turn influences nucleation and crystal growth rates.

Impact of Stirring Rate and Turbulence on Nucleation and Growth

The stirring rate and the resulting turbulence in the crystallization vessel have a direct impact on the kinetic rate constant of struvite crystallization. acs.orgresearchgate.net Proper mixing ensures a uniform distribution of reactants, which is essential for controlled crystal growth.

Research has indicated that the stirring speed is a key factor influencing the crystallization rate and performance of this compound. researchgate.net The level of turbulence affects the rate at which ions are incorporated into the crystal lattice, thereby influencing both the nucleation of new crystals and the growth of existing ones. Optimizing the stirring rate is therefore a critical step in achieving desired crystal properties, such as size and purity.

Influence on Crystal Size Distribution (CSD) and Morphology

The crystal size distribution (CSD) and morphology of this compound, commonly known as struvite, are critical quality attributes that are significantly influenced by a combination of physicochemical process parameters. core.ac.uk The final crystal morphology is a consequence of the relative growth rates of its individual faces, which are governed by both internal structural characteristics and external growth conditions. researchgate.net Controlling these factors is essential for producing a final product with the desired purity and size for its intended application, such as a marketable fertilizer. core.ac.uk

Key parameters that govern the CSD and morphology include pH, supersaturation, mixing energy, temperature, and the presence of foreign ions. core.ac.uk The crystallization process involves two primary stages: nucleation, which is the formation of new crystal embryos, and crystal growth, the subsequent enlargement of these crystals. core.ac.uk The interplay between these two stages, dictated by process conditions, ultimately determines the final characteristics of the crystalline product.

Influence of pH

The pH of the solution is a dominant factor in struvite crystallization, directly impacting the supersaturation level, which is the primary driving force for both nucleation and growth. nih.govmdpi.com The solubility of struvite is highly dependent on pH, reaching a minimum between pH 8.5 and 9.0. nih.govmdpi.com

At low pH (< 7): The formation of H₂PO₄⁻ inhibits struvite crystallization. nih.gov

At optimal pH (around 9.0): The highest purity and largest crystal sizes are often achieved. mdpi.comresearchgate.net For instance, studies have shown that at 25°C, increasing the pH from 8 to 9 resulted in an increase in the mean particle size from 72 µm to 84 µm. mdpi.com

At high pH (> 11): The formation of other precipitates can occur, and ammonia may become volatized, leading to the dissolution of struvite and inhibition of its crystallization. nih.gov

High pH values tend to increase the supersaturation, which accelerates the nucleation rate, often producing a large quantity of small-sized crystals. nih.govmdpi.com Conversely, a steady increase in pH can make the zeta potential more negative, accelerating the growth rate of existing crystals. nih.gov The morphology of struvite is also affected by pH. At lower pH values, single, coffin-like crystals are typical. nih.gov As the pH increases, twinning of crystals becomes more frequent, and at very high pH (e.g., 9.5), large dendritic or X-shaped structures can form. mdpi.comnih.gov

Influence of Supersaturation

Supersaturation is the main driving force for crystallization and is influenced by factors like pH, molar ratios of constituent ions (Mg²⁺, NH₄⁺, PO₄³⁻), and temperature. mdpi.commdpi.com A high level of supersaturation leads to a higher nucleation rate compared to the crystal growth rate, resulting in the formation of a large number of small crystals, or fines. mdpi.com For example, a higher supersaturation index (SI) at a pH of 10 was associated with a smaller mean particle size compared to the larger crystals obtained at a lower SI at pH 9. mdpi.com The rate of orthophosphate removal from a solution increases with an increasing supersaturation ratio. nih.gov

Influence of Mixing Energy

Mixing intensity and duration are crucial physical parameters that affect mass transfer and, consequently, crystal growth and size. nih.govredalyc.org

Enhanced Mass Transfer: Adequate mixing enhances the transfer of solute to the crystal surfaces, promoting crystal growth. nih.gov

Crystal Breakage: High mixing rates and shear forces can cause the breakage of larger crystals, leading to a smaller average particle size. redalyc.org Studies have shown that while increasing stirring speed from no stirring to 200 rpm (velocity gradient G = 188 s⁻¹) increased the mean particle size to a maximum of 128 µm, further increases in speed were detrimental to crystal size. redalyc.org

Floc Aggregation: The energy of mixing can influence the aggregation of crystal flocs. Higher mixing energies tend to produce smaller, more compact flocs. acs.org

Insufficient mixing energy can lead to the formation of unexpected precipitates, reducing the purity of the struvite product. nih.gov Conversely, excessive mixing can limit crystal size due to dissolution and breakage. redalyc.org

Influence of Foreign Ions and Impurities

The presence of foreign ions and impurities in the crystallization medium can significantly perturb struvite formation by blocking active growth sites on crystal surfaces, thereby retarding growth and altering morphology. core.ac.uk

Calcium (Ca²⁺): The presence of calcium ions can have a significant negative impact on struvite crystallization. Increasing the calcium concentration has been shown to reduce crystal size and inhibit growth, sometimes leading to the formation of amorphous substances like amorphous calcium phosphate instead of crystalline struvite. core.ac.ukresearchgate.net The inhibitory effect of calcium is more pronounced at higher Ca/Mg molar ratios. researchgate.net

Humic Acid: This common impurity in wastewater can restrict phosphate removal by forming complexes with Mg²⁺ and NH₄⁺ ions. nih.gov It can also coat the crystal nucleus, slowing the crystallization rate and changing the crystal morphology from a prismatic to a pyramidal shape. nih.gov

Other Metal Cations: Metal cations can decrease the nucleation rate while increasing the growth rate of struvite. nih.gov However, ions like ferric ions (Fe³⁺) have been confirmed as more efficient inhibitors of struvite crystallization than even calcium. researchgate.net

Influence of Temperature

Temperature affects struvite solubility and the stability of its components. While higher temperatures can increase the rate of reaction, they are often not recommended for struvite precipitation from waste streams. mdpi.comresearchgate.net Research indicates that an optimal temperature for forming large, high-purity crystals is around 25°C. mdpi.comresearchgate.net At higher temperatures, such as 33°C, crystal purity tends to be lower, and at 40°C, significant ammonia losses can occur due to volatilization. mdpi.comresearchgate.net

Research Findings on Process Parameters and Crystal Characteristics

The following tables summarize key research findings on the influence of various parameters on the crystal size and kinetic rates of this compound.

| pH | Temperature (°C) | Mean Particle Size (µm) | Reference |

|---|---|---|---|

| 8.0 | 25 | 72 | mdpi.com |

| 9.0 | 25 | 84 | mdpi.comresearchgate.net |

| 10.0 | 25 | Smaller than at pH 9 (due to higher SI) | mdpi.com |

| 9.0 | 33 | 58 | mdpi.com |

| 9.0 | 40 | Not Recommended (Ammonia Volatilization) | mdpi.comresearchgate.net |

| Parameter | Value | Estimated Rate Constant (k, hr⁻¹) | Reference |

|---|---|---|---|

| Mg:P Molar Ratio | 1.0:1 | 0.942 | nih.gov |

| Mg:P Molar Ratio | 1.3:1 | 2.034 | nih.gov |

| Mg:P Molar Ratio | 1.6:1 | 2.712 | nih.gov |

| Supersaturation Ratio (SSR) | 2.44 | 0.690 | nih.gov |

| Supersaturation Ratio (SSR) | 4.83 | 1.716 | nih.gov |

| Supersaturation Ratio (SSR) | 9.64 | 2.034 | nih.gov |

Advanced Research Topics in Magnesium Ammonium Phosphate Hexahydrate Science

Polymorphism and Phase Transitions of Magnesium Ammonium (B1175870) Phosphate (B84403) Hexahydrate

The stability and transformation of magnesium ammonium phosphate hexahydrate are critical for its various applications and occurrences. This section examines its behavior under thermal stress and other environmental conditions.

Thermal Decomposition Pathways to Dittmarite (MgNH₄PO₄·H₂O) and Amorphous Phases

This compound (struvite) undergoes distinct phase transitions upon heating. Research shows that struvite remains stable at 55°C but begins to decompose as the temperature increases. researchgate.net The primary thermal decomposition pathway involves the loss of water of hydration to form magnesium ammonium phosphate monohydrate (dittmarite). This transformation from the hexahydrate to the monohydrate form is observed in the temperature range of 100–200°C. researchgate.netresearchgate.net Specifically, rapid heating can initiate the decomposition to dittmarite at around 80°C. researchgate.net The process involves the loss of five water molecules. researchgate.net

Further heating leads to the formation of other phases. At temperatures between 250°C and 300°C, the material transforms into an amorphous phase. researchgate.net This stage is characterized by the loss of all volatile components, including the remaining water and ammonia (B1221849). researchgate.net Spectroscopic analyses confirm the loss of the ammonium ion (NH₄⁺) at these higher temperatures. researchgate.net The decomposition products at these elevated temperatures can include magnesium hydrogen phosphate (MgHPO₄) and magnesium pyrophosphate (Mg₂P₂O₇). researchgate.net In aqueous conditions, heating struvite to below 100°C also leads to its dehydration to dittmarite, while temperatures above 100°C can yield newberyite and bobierrite. nih.gov

Table 1: Thermal Decomposition Products of this compound

| Temperature Range | Predominant Phase(s) | Key Observations |

|---|---|---|

| 55°C | This compound (Struvite) | Crystal structure remains stable and intact. researchgate.net |

| 100°C - 200°C | Magnesium Ammonium Phosphate Monohydrate (Dittmarite) | Partial decomposition occurs with loss of water. researchgate.netresearchgate.net |

| 250°C - 300°C | Amorphous Phase | Evolution of all volatiles, including ammonia. researchgate.net |

| >100°C (in water) | Dittmarite, Newberyite, Bobierrite | Transformation and decomposition into multiple phases. nih.gov |

Stability of this compound under Varying Conditions

The stability of this compound is highly dependent on environmental factors, most notably temperature and pH. While thermally unstable at temperatures above 50-60°C researchgate.net, its solubility and precipitation are strongly influenced by the pH of the surrounding solution.

Struvite precipitation is favored in neutral to alkaline conditions, with stones readily forming in environments with a pH greater than 7. nih.gov The optimal pH for struvite precipitation from wastewater has been identified as 9.0, which yields the highest purity. mdpi.com In contrast, it is readily soluble in acidic conditions. wikipedia.org The formation of its monohydrate counterpart, dittmarite, is favored at a higher pH of 10.7, although precipitation can start at lower pH values. davidpublisher.com Temperature also plays a role in its solubility product, which is a critical factor in its formation and dissolution in various environments. nih.gov The presence of other ions, such as calcium, can lead to the co-precipitation of impurities like calcium phosphate, affecting the purity of the final struvite product. mdpi.com

Crystal Morphology and Growth Habit Modifications of this compound

Factors Influencing Crystal Shape and Surface Features

The morphology of this compound crystals can be significantly modified by various physicochemical parameters. In biological systems, bacterially induced struvite can exhibit various growth habits, including characteristic "coffin-lid" shapes. nih.govnih.gov The evolution of these crystals can progress from arrowhead shapes to X-shaped structures before developing the final coffin-lid morphology. nih.gov

Several factors influence the crystal's size and shape:

pH: The pH of the solution is a key factor. researchgate.net Precipitation can be initiated at a pH of 10, and an alkaline environment is generally required for crystal formation. researchgate.netnih.gov

Ion Concentration: Increasing the stoichiometric concentration of magnesium, ammonium, and phosphate ions can increase the crystal yield, while a higher concentration of ammonium ions can enhance the purity of the precipitate. researchgate.netnih.gov

Supersaturation: The supersaturation level of the solution is a dominant factor in determining crystal size. researchgate.net High nucleation rates at high supersaturation lead to the formation of a larger number of smaller crystals. researchgate.net

Reaction Time: Longer reaction times can lead to the growth of larger crystals. For instance, increasing the reaction time from 1 to 180 minutes has been shown to increase crystal size from 0.1 to 3 mm. researchgate.netnih.gov

Additives: Organic components, such as soluble macromolecules rich in carboxyl groups secreted by bacteria, can control the formation of specific crystal structures, like grouping. nih.gov

Mixing Conditions: In crystallization processes, mixing conditions can influence the nucleation rate through attrition, which in turn affects the final crystal number and size distribution. nih.gov

Table 2: Influence of Process Parameters on Crystal Size

| Parameter | Effect on Crystal Size | Reference |

|---|---|---|

| Reaction Time | Increases with longer time (e.g., 0.1 to 3mm over 180 min) | researchgate.net, nih.gov |

| Supersaturation | Decreases with lower supersaturation | researchgate.net |

| Temperature | Decreases with lower temperature | researchgate.net |

| pH | Varies, with a minimum size observed between pH 9 and 10 | researchgate.net |

Etching Studies for Surface Characterization

While specific studies focusing solely on chemical etching for surface characterization are not widely reported, research into the dissolution processes provides insight into the surface reactivity of this compound crystals. Time-course biomimetic experiments have shown that a coupled dissolution-precipitation process occurs during crystal evolution. nih.gov It was observed that the (00-1) face of the substrate crystal dissolves preferentially, a phenomenon attributed to low initial phosphate content and the high density of phosphate ions on this particular crystal face. nih.gov This selective dissolution acts as a natural etching process, revealing information about the crystal's structural stability and surface energy. Characterization of crystal morphology and surface features is more commonly performed using techniques like scanning electron microscopy (SEM) and X-ray diffraction (XRD). nih.gov

Biomineralization Mechanisms of this compound

The formation of this compound in biological systems, or biomineralization, is a complex process often associated with microbial activity. It is a primary component of infection-induced urinary stones. karger.com

The key mechanism for its formation in the urinary tract involves urinary tract infections (UTIs) with urease-producing bacteria, such as Proteus mirabilis. nih.govmontana.edu The enzyme urease hydrolyzes urea (B33335) into ammonia and carbon dioxide. montana.eduresearchgate.net This reaction significantly increases the concentration of ammonium and raises the urine pH to alkaline levels (often above 7.0), creating an environment that is supersaturated with magnesium, ammonium, and phosphate ions, leading to their precipitation as struvite. nih.govmontana.edu While urease-positive bacteria are the primary drivers, some studies suggest that urease-negative bacteria may also contribute to struvite formation, although to a lesser extent. nih.govkarger.com

The biomineralization process can be categorized into two main types:

Biologically Induced Mineralization (BIM): In this process, the metabolic activity of microorganisms, such as producing ammonia, modifies the bulk chemistry of the environment, leading to mineral precipitation. researchgate.net This is the primary mechanism in UTI-induced stone formation.

Biologically Controlled Mineralization (BCM): This mechanism is more complex, where the organism actively controls the nucleation and growth of crystals, often within specific cellular structures like vesicles. researchgate.netnih.gov This can result in crystals with greater homogeneity in morphology and size. nih.gov

Certain organic molecules within the biological fluid can also influence crystallization. In feline urine, for example, the lower molecular weight fraction of urine is essential for struvite formation, and this process is enhanced by proteins in the higher molecular weight fraction, such as cauxin. nih.gov The extracellular polymeric substances (EPS) in bacterial biofilms can also act as a matrix, binding smaller crystals together to form larger stones. montana.edu

Microbial Involvement in Phosphate and Ammonium Transformation

The formation of this compound, commonly known as struvite, can be significantly influenced by microbial activity. Certain microorganisms play a crucial role in transforming phosphate and ammonium, thereby creating favorable conditions for struvite precipitation. This process, often referred to as microbially induced struvite precipitation (MISP), is a key area of research in biomineralization.

The primary mechanism of microbial involvement centers on the enzymatic activity of urease-producing bacteria. nih.gov Organisms such as Proteus, Klebsiella, Pseudomonas, and Staphylococcus species are known to produce urease, an enzyme that catalyzes the hydrolysis of urea. nih.govnih.gov This hydrolysis reaction releases ammonium and carbonate ions into the surrounding environment. The generation of ammonium (NH₄⁺) directly contributes one of the essential ions required for struvite formation.

Simultaneously, the breakdown of urea leads to an increase in the local pH of the solution. nih.govnih.gov This elevation in pH is critical as it shifts the equilibrium of phosphate and ammonium ions in the solution. As the pH becomes more alkaline, the concentration of phosphate ions (PO₄³⁻) and ammonium increases, which, in the presence of magnesium ions (Mg²⁺), drives the precipitation of struvite. nih.gov Studies have shown that the pH of the medium can increase from around 6.4 to 8.8 within three days of incubation with urease-producing bacteria like Enterobacter cloacae and Bacillus pumilus. researchgate.net

The transformation of organic nitrogen compounds by bacteria is a key factor in increasing the ammonium concentration necessary for struvite formation. nih.gov For instance, research has demonstrated that with certain bacterial strains, the ammonium concentration can rise from an initial 40 mg/L to nearly 200 mg/L after a three-day incubation period. researchgate.net This biologically driven increase in ammonium and pH creates a supersaturated environment conducive to the crystallization of this compound. nih.gov

| Organism Type | Metabolic Process | Effect on Environment | Role in Struvite Formation |

| Urease-producing bacteria (Proteus, Klebsiella, etc.) | Hydrolysis of urea | Increases ammonium (NH₄⁺) concentration and pH | Creates supersaturated conditions for precipitation |

| Aerobic bacteria | Degradation of nitrogenous organic compounds | Increases ammonium content and pH | Promotes struvite formation |

| Anaerobic sulfate-reducing bacteria | Degradation of organic matter | Can contribute to conditions favorable for mineralization | Induces struvite mineralization |

Role of Microorganisms as Heterogeneous Nuclei in this compound Formation

Beyond altering the chemical environment, microorganisms can also act as physical templates or nucleation sites for the formation of this compound crystals. This phenomenon is a significant aspect of biomineralization, where the microbial cell surface facilitates the initial stages of crystal growth.

Bacterial cell surfaces typically carry a net negative charge due to the presence of functional groups such as carboxyl and phosphoryl groups in their cell wall components, like peptidoglycan and teichoic acids in Gram-positive bacteria, and lipopolysaccharides in Gram-negative bacteria. nih.govmdpi.com This negative surface charge allows the bacteria to attract and bind positively charged ions (cations) from the surrounding solution, including magnesium ions (Mg²⁺). nih.gov

Once these cations are adsorbed onto the bacterial surface, they create localized areas of high ion concentration. These sites then act as heterogeneous nuclei, lowering the activation energy required for the precipitation of struvite from the solution. nih.govnih.gov The subsequent combination of these bound magnesium ions with ammonium and phosphate ions present in the solution leads to the formation of initial struvite crystals directly on the bacterial cell surface. nih.gov These mineral precipitates are often found closely associated with the cell wall. nih.gov

It has been observed that precipitates formed in the presence of bacteria can exhibit a mix of amorphous and crystalline structures, highlighting the influence of microorganisms as nucleation sites. nih.gov Furthermore, not just intact, living cells, but also cell debris and nano-sized structures like outer membrane vesicles (OMVs) produced by Gram-negative bacteria such as Proteus mirabilis, may serve as nucleation points for struvite formation. researchgate.netmdpi.com This indicates that the organic material of the cell itself, and not just metabolic activity, can play a role as a seed for mineralization. researchgate.net

| Microbial Component | Surface Charge | Mechanism | Outcome |

| Bacterial Cell Wall | Negative | Adsorption of cations (e.g., Mg²⁺) | Serves as a nucleation site for crystal formation |

| Outer Membrane Vesicles (OMVs) | Negative | Binding of ions | Potential to influence crystal growth and biomineralization |

| Biofilm Matrix | Varies | Trapping and concentration of ions | Creates microenvironments for struvite formation |

Novel Approaches and Innovations in this compound Formation

Utilization of Low-Cost Reagents for Crystallization

The economic viability of this compound production is heavily dependent on the cost of the raw materials, particularly the magnesium source. Conventional methods often rely on the addition of pure magnesium salts, such as magnesium chloride or magnesium sulfate, which can be expensive. Consequently, research has focused on identifying and utilizing low-cost alternative reagents to make the process more sustainable and affordable.

One promising approach involves the use of industrial byproducts and waste streams that are rich in magnesium. For example, bittern, the residual liquid left after the crystallization of salt from seawater or brine, is a concentrated source of magnesium ions and can be used as an inexpensive reagent for struvite precipitation. Similarly, magnesite (magnesium carbonate) and brucite (magnesium hydroxide) are naturally occurring minerals that can be processed to provide the necessary magnesium.

Another innovative strategy is the use of natural zeolite activated with magnesium ions. researchgate.net Natural zeolites are low-cost and abundant minerals. By modifying them with a magnesium solution, they can subsequently release Mg²⁺ ions into wastewater, which then react with the endogenous ammonium and phosphate to form struvite crystals. researchgate.net Research has shown this method to be effective in removing phosphate and ammonium from solutions. researchgate.net

The use of sacrificial magnesium anodes in electrochemical systems also represents a low-cost reagent approach, which is detailed further in the electrochemical methods section. psu.eduresearchgate.net These anodes dissolve during the process, releasing the required magnesium ions directly into the solution. psu.edu

| Low-Cost Reagent | Source | Advantage |

| Bittern | Seawater/brine processing byproduct | Inexpensive and readily available source of Mg²⁺ |

| Magnesite (MgCO₃) | Natural mineral | Abundant natural resource |

| Brucite (Mg(OH)₂) | Natural mineral / byproduct | Can be used as a magnesium source |

| Mg²⁺-activated Natural Zeolite | Modified natural mineral | Low-cost mineral base, effective for ion release |

| Sacrificial Magnesium Anodes | Electrochemical systems | In-situ generation of Mg²⁺, reduces chemical transport costs |

Electrochemical Methods for this compound Precipitation

Electrochemical precipitation is an emerging and effective method for inducing the formation of this compound. This technique offers several advantages over traditional chemical dosing, including the in-situ generation of reagents and simplified pH regulation without the need for chemical additives. mdpi.com

The core of this method involves the use of a sacrificial magnesium anode in an electrochemical cell. psu.edumdpi.com When an electric current is applied, the magnesium anode corrodes or dissolves, releasing a steady supply of magnesium ions (Mg²⁺) into the solution. psu.edu At the cathode, the reduction of water generates hydroxyl ions (OH⁻), which leads to a localized increase in pH. psu.edu This simultaneous release of Mg²⁺ and increase in pH creates ideal conditions for the precipitation of struvite when ammonium and phosphate are present in the solution. psu.edu

The efficiency of electrochemical struvite precipitation is influenced by several operational parameters. Studies have shown that increasing the current density and reducing the distance between the electrodes can significantly enhance the consumption of ammonium and phosphate, leading to greater struvite formation. mdpi.com For instance, one study demonstrated that increasing the current density from 2.5 to 7.5 mA/cm² at a 1 cm electrode distance substantially increased the incorporation of ammoniacal nitrogen into the precipitate. mdpi.com

Different reactor designs have been explored to optimize this process. Batch reactors have been used to study the fundamentals of electrochemical struvite precipitation. psu.edu More advanced designs, such as electrochemical packed bed reactors using pure magnesium beads as the packing material, have also been developed. psu.edu This design offers the benefits of lower-cost magnesium material and a larger specific surface area, which can lead to higher yields of struvite. psu.edu

| Parameter | Effect on Electrochemical Precipitation | Research Finding |

| Current Density | Influences the rate of Mg²⁺ release and pH increase | Higher current density (e.g., 7.5 mA/cm²) can increase struvite production. mdpi.com |

| Electrode Distance | Affects ion transport and energy consumption | A smaller distance (e.g., 1 cm) can enhance nutrient consumption and precipitation. mdpi.com |

| Reactor Design | Impacts efficiency and yield | Packed bed reactors with Mg beads can improve yield due to larger surface area. psu.edu |

| Anode Material | Source of magnesium ions | Sacrificial pure magnesium anodes or beads provide the necessary Mg²⁺. psu.edu |

Environmental Engineering and Resource Recovery Research Applications of Magnesium Ammonium Phosphate Hexahydrate

Nutrient Recovery from Diverse Aqueous Waste Streams

The precipitation of magnesium ammonium (B1175870) phosphate (B84403) hexahydrate is a versatile and effective method for recovering valuable nutrients, specifically nitrogen and phosphorus, from a wide array of liquid wastes. This process transforms dissolved pollutants into a stable, solid-state fertilizer, contributing to a circular economy.

Wastewater treatment plants (WWTPs), particularly those with enhanced biological phosphorus removal (EBPR) and anaerobic digestion, produce side streams like sludge liquor and centrate that are rich in ammonium and phosphate. nih.govresearchgate.net These streams are ideal for struvite precipitation, which can recover significant portions of the nutrient load that would otherwise be recirculated to the head of the plant, increasing operational costs and complexity. sswm.info

Research has shown that the efficiency of nutrient recovery is highly dependent on operational parameters. Key factors include the molar ratio of magnesium to phosphate (Mg:P) and the solution's pH. sswm.info For instance, in the liquor from thermally pretreated waste activated sludge, up to 80% of dissolved phosphate has been recovered using magnesium oxide (MgO) at a pH of 9.2. researchgate.net Similarly, in digested sludge centrate, over 86% of ammonium-nitrogen can be recovered at a pH range of 8.0-8.5. researchgate.net The source of magnesium is a critical consideration, with studies evaluating materials like magnesium chloride (MgCl₂) and magnesium hydroxide (B78521) [Mg(OH)₂]. researchgate.netresearchgate.net

The precipitation process not only recovers nutrients but can also improve the dewaterability of the sludge. researchgate.net Pilot-scale reactors have demonstrated the viability of continuous struvite recovery, achieving 90-95% phosphorus recovery by adding magnesium chloride to the sludge storage tank and aerating it to raise the pH to around 8.0. nottingham.ac.uk

Table 1: Nutrient Recovery from Wastewater Treatment Plant Effluents

| Parameter | Finding | Source(s) |

|---|---|---|

| Phosphate Recovery | Up to 80% using MgO from pretreated sludge liquor at pH 9.2. | researchgate.net |

| Ammonium Recovery | Over 86% from digested sludge centrate at pH 8.0-8.5. | researchgate.net |

| Optimal pH | Generally alkaline; pH 9.0 was found to achieve maximum P recovery in one study. | sswm.info |

| Optimal Mg:P Ratio | A ratio of 1.3:1 was found to maximize P recovery in laboratory studies. | sswm.info |

| Commercial Scale | Achieves 90-95% phosphorus recovery using MgCl₂ and aeration to raise pH to ~8.0. | nottingham.ac.uk |

Source-separated human urine is a concentrated source of nitrogen and phosphorus, making it an excellent candidate for nutrient recovery via struvite precipitation. nottingham.ac.uksci-hub.sesswm.info The process is effective in capturing these essential macronutrients in a solid, easy-to-handle form. sswm.info The natural composition of urine is often deficient in magnesium for complete phosphate precipitation, necessitating the addition of an external magnesium source. sci-hub.sesswm.info

Studies have demonstrated high phosphorus recovery efficiencies from urine. The optimal pH for precipitating high-quality struvite is generally reported to be in the range of 8.5 to 9.25, although some research suggests a range of 7.0-7.5 can yield high purity (95%) struvite. sci-hub.se In laboratory settings, phosphorus is commonly recovered from source-separated urine through struvite precipitation. sci-hub.se Pilot-scale reactors have successfully demonstrated this technology, showing its practical applicability. nottingham.ac.uk The recovered struvite is a slow-release fertilizer, offering a sustainable agricultural input. sswm.info

Table 2: Nutrient Recovery from Source-Separated Human Urine

| Parameter | Finding | Source(s) |

|---|---|---|

| Phosphorus Recovery | Commonly recovered through struvite precipitation in laboratory and pilot scales. | nottingham.ac.uksci-hub.se |

| Optimal pH | Maximum phosphate recovery reported between pH 8.5 and 9.25. | sci-hub.se |

| High Purity pH | A pH range of 7.0–7.5 is reported to precipitate high-quality (95%) struvite. | sci-hub.se |

| Magnesium Requirement | Urine is naturally deficient in magnesium, requiring external addition for efficient recovery. | sci-hub.sesswm.info |

| Product | The recovered struvite serves as a slow-release fertilizer. | sswm.info |

Various industrial waste streams, which are often rich in phosphorus and nitrogen, can be treated using struvite precipitation to recover these nutrients. mdpi.comencyclopedia.pub This approach is applicable to waste from diverse industries, including those producing fertilizers and processing food. onepetro.org Phosphogypsum leachate, a byproduct of phosphoric acid production, is one such stream with high phosphorus content that can be effectively treated. eep1987.com

A study on phosphogypsum leachate demonstrated a phosphate recovery rate of 87.73% with a resulting struvite purity of 78.24%. eep1987.com The optimal conditions for this recovery were found to be a nitrogen-to-phosphate (N/P) molar ratio of 5:1, a magnesium-to-phosphate (Mg/P) molar ratio of 1.6:1, and a pH of 9.5. eep1987.com The use of industrial byproducts as a source of magnesium, such as bittern from salt manufacturing, has also been explored to make the process more cost-effective. capes.gov.br The treatment of engineering waste slurries through microbially induced struvite precipitation has also shown promise, with flocculation rates reaching approximately 87.2%. nih.gov

Table 3: Nutrient Recovery from Industrial Waste Slurries and Leachates

| Waste Stream | Optimal Conditions | Recovery/Purity | Source(s) |

|---|---|---|---|

| Phosphogypsum Leachate | N/P ratio: 5:1, Mg/P ratio: 1.6:1, pH: 9.5 | 87.73% phosphate recovery, 78.24% struvite purity | eep1987.com |

| Engineering Waste Slurry | pH 7, specific bacterial and chemical concentrations | ~87.2% flocculation rate | nih.gov |

The agricultural sector, particularly livestock farming, generates large volumes of wastewater such as liquid manure and biogas slurry, which have high concentrations of ammonia (B1221849) and phosphorus. iwaponline.combibliotekanauki.pl Struvite precipitation presents a feasible technology for nutrient recovery from these complex waste streams, mitigating environmental pollution and creating a sustainable phosphorus source. iwaponline.commdpi.com

Research on raw swine slurries has shown high nitrogen and phosphorus removal efficiencies of up to 80%. iwaponline.com For synthetic swine wastewater, an optimal pH range for crystallization was identified as 9.5-10.5, with an optimal Mg/P molar ratio of 1.4. nih.gov In biogas slurry with high ammonia concentrations, studies have achieved an 88.5% recovery of ammonium. iwaponline.com The process is influenced by factors such as the presence of competing ions like calcium, total solids content, and alkalinity. iwaponline.com Despite the complexity of these matrices, which contain high levels of organics and solids, struvite precipitation has been proven effective. iwaponline.com

Table 4: Nutrient Recovery from Animal Wastewater

| Waste Stream | Key Findings | Recovery Efficiency | Source(s) |

|---|---|---|---|

| Raw Swine Slurry | Feasible for N-P recovery despite high organics and ammonia. | Up to 80% N-P removal. | iwaponline.com |

| Synthetic Swine Wastewater | Optimal pH: 9.5-10.5; Optimal Mg/P molar ratio: 1.4. | Phosphorus removal increases with Mg/P ratio. | nih.gov |

| Biogas Slurry | Recovery of high ammonia concentrations is effective. | 88.5% ammonium recovery. | iwaponline.com |

| Chicken Manure Digestate | Struvite precipitation efficiently recovers N and P. | N/A | nih.gov |

Strategies for Controlled Magnesium Ammonium Phosphate Hexahydrate Precipitation in Waste Management

While the intentional precipitation of this compound is beneficial for nutrient recovery, its uncontrolled formation can cause significant operational problems in wastewater treatment infrastructure. researchgate.netcapes.gov.br Therefore, strategies for controlled precipitation are essential for both resource recovery and operational stability.

Uncontrolled struvite precipitation, often referred to as scaling, is a persistent issue in wastewater treatment plants. onepetro.orgresearchgate.net It forms hard, crystalline deposits in pipes (B44673), pumps, and other equipment, particularly in areas of turbulence like bends and valves. researchgate.netresearchgate.netcapes.gov.br This scaling can severely reduce the diameter of pipes—in one case, from 150 mm to 60 mm in just 12 weeks—leading to blockages, increased maintenance costs, and operational downtime. researchgate.net

The primary strategy to mitigate this problem is to control the conditions that lead to supersaturation and spontaneous precipitation. This can be achieved by intentionally inducing precipitation in a controlled reactor before the wastewater reaches vulnerable parts of the system. researchgate.net This turns a nuisance into a resource recovery opportunity. researchgate.net

Methods to control scaling include:

pH Adjustment: Struvite solubility is highly dependent on pH; therefore, controlling the pH can prevent spontaneous precipitation. researchgate.net

Chemical Dosing: The addition of chemicals like iron(III) salts can remove phosphorus from the wastewater, reducing the potential for struvite to form. researchgate.net Another approach involves using inhibitors that interfere with crystal growth. A variety of polymers have been tested as precipitation inhibitors, with performance depending on dosage, molecular weight, and functional groups. onepetro.org

Dilution: In some cases, diluting the centrate with final effluent can reduce the saturation of struvite-forming ions to a level where precipitation is prevented. csus.edu For example, a wastewater treatment plant in Boulder, Colorado, uses this method to manage struvite formation in its centrate processing system. csus.edu

By implementing these control measures, facilities can prevent the operational headaches associated with scaling while simultaneously recovering valuable nutrients. nih.govresearchgate.net

Optimization of Recovery Processes for Enhanced Efficiency

The efficient recovery of this compound, commonly known as struvite, from wastewater is contingent on the careful optimization of several key chemical and physical parameters. Research has demonstrated that manipulating these factors can significantly enhance the precipitation and crystallization process, leading to higher recovery rates and improved product quality.

The primary chemical factors influencing struvite precipitation are the molar ratios of its constituent ions (magnesium, ammonium, and phosphate) and the pH of the solution. While ammonium (NH₄-N) is often abundant in anaerobic digester centrate, magnesium is typically the limiting component and must be added to drive the reaction. mdpi.com Studies have shown that the process is highly dependent on the Mg:P molar ratio. mdpi.com For instance, in swine wastewater, phosphorus recovery of up to 71% was achieved at an optimal pH of 8.5 and a Mg:P ratio of 1.5. mdpi.com

The pH of the wastewater is a critical control parameter. A pH increase from 7.0 to 8.5 can dramatically boost PO₄-P removal from as low as 1.4% to as high as 98.8%. mdpi.com The solubility of struvite decreases significantly with an increasing pH up to about 8.5. mdpi.com Optimal pH values are frequently reported in the range of 8.0 to 9.5 for effective struvite precipitation. mdpi.commdpi.comnih.govresearchgate.net For example, a pilot-scale study achieved 90% orthophosphate removal rates at a pH of 8.3. cdnsciencepub.com

Temperature is another factor, although its influence is generally considered less pronounced than that of pH. One study found that while pH had a strong effect, temperature variations had little impact on the final PO₄-P removal efficiency. mdpi.com The presence of other ions, such as calcium (Ca²⁺), can interfere with struvite formation by competing for phosphate ions, which underscores the importance of the chemical matrix of the wastewater. mdpi.com

Physical parameters related to the reactor, such as hydraulic retention time (HRT) and mixing intensity, also play a crucial role. In mechanically stirred reactors, high mixing intensity can lead to the formation of fine and impure struvite crystals. mdpi.com In fluidized bed reactors, the upflow velocity is critical for maintaining the suspension of growing crystals and achieving high removal efficiencies. A narrow range of upflow velocity (400–410 cm/min) was found to be effective in removing 75–85% of phosphate. nih.gov The crystal retention time (CRT), a concept related to the age of the crystals in the reactor, has been identified as a key factor influencing the final mean crystal size, which is important for its subsequent use as a fertilizer. cdnsciencepub.com

The table below summarizes the optimal conditions for struvite recovery found in various studies.

| Parameter | Optimal Range/Value | Influent Source | Reported Efficiency | Reference |

| pH | 8.0 - 8.2 | Anaerobic Digester Centrate | 75-85% PO₄-P removal | nih.gov |

| pH | 8.3 | Synthetic Wastewater | ~90% PO₄-P removal | cdnsciencepub.com |

| pH | 9.0 | Swine Wastewater | >91% O-P recovery | researchgate.net |

| pH | 9.0 | Wastewater (Low & High P) | 93-98% P precipitation | researchgate.net |

| Mg:P Molar Ratio | 1.25 | Wastewater (Low & High P) | 93-98% P precipitation | researchgate.net |

| Mg:P Molar Ratio | 1.5 | Swine Wastewater | 71% P recovery | mdpi.com |

| Hydraulic Retention Time (HRT) | 2 hours | Wastewater (Low & High P) | 93-98% P precipitation | researchgate.net |

| Upflow Velocity | 400-410 cm/min | Anaerobic Digester Centrate | 75-85% PO₄-P removal | nih.gov |

| Saturation Index (SI) | > 1.7 | Anaerobic Digester Centrate | >90% PO₄-P precipitation | mdpi.com |

Technological Advancements and Reactor Designs for Full-Scale this compound Recovery

Fluidized Bed Crystallization Reactor Technologies (e.g., Pearl® Technology, Ostara)

Fluidized bed reactors (FBRs) are among the most efficient and widely adopted technologies for struvite crystallization. researchgate.netnih.gov In an FBR, wastewater is introduced at the bottom of the reactor at a sufficient velocity to suspend a bed of seed material (typically struvite crystals). This fluidization promotes crystal growth rather than the formation of fine, difficult-to-handle particles.

A prominent example of a commercial FBR technology is the Pearl® process, developed by Ostara Nutrient Recovery Technologies. ostara.comxylem.com This system is designed to recover phosphorus and nitrogen from nutrient-rich wastewater streams, such as those from anaerobic digestion. ostara.comiwaponline.com In the Pearl® reactor, magnesium is added to the influent to facilitate the controlled precipitation of struvite onto existing crystals. xylem.com This process allows the crystals to grow in size, much like a pearl, resulting in dense, high-purity granules that are marketed as a slow-release fertilizer called Crystal Green®. ostara.com The treated water is then discharged from the top of the reactor with significantly reduced nutrient levels. xylem.com

The table below provides an overview of the standard Pearl® reactor sizes and their typical applications.

| Reactor Model | Nominal PO₄-P Removal Capacity (lbs/day) | Typical WWTP Size (MGD, avg. dry weather flow) |

| Pearl® 500 | - | - |

| Pearl® 2K | 550 | 10 - 30 |

| Pearl® 10K | - | - |

Comparative Assessment of Different Reactor Configurations

Besides FBRs, other reactor configurations have been investigated for struvite recovery, most notably mechanically stirred tank reactors (STRs). The choice between these configurations involves trade-offs in terms of design simplicity, operational complexity, and the quality of the recovered product.

Fluidized Bed Reactors (FBRs):

Advantages: FBRs excel at producing large, spherical, and pure struvite pellets. ubc.ca The controlled fluid dynamics allow for crystal growth on seed material, minimizing spontaneous nucleation that leads to fine particles. This results in a product that is easy to dewater, handle, and apply as fertilizer. The University of British Columbia (UBC) has developed a novel FBR that has demonstrated 80-90% reduction of soluble phosphate. ubc.ca A novel cone-inserted FBR (FBRwc) showed significantly enhanced crystal recovery (75-92%) compared to a similar reactor without cones (47-65%) due to minimized crystal losses. researchgate.net

Disadvantages: FBRs can be more complex to design and operate, requiring careful control of the upflow velocity to maintain fluidization without washing out the crystals.

Stirred Tank Reactors (STRs):

Advantages: STRs are generally simpler in design and are a common type of reactor in various industries. mdpi.com They can achieve high phosphorus removal efficiencies. mdpi.com

Disadvantages: The high mixing intensity required to keep crystals in suspension often leads to crystal attrition and the production of fine, impure struvite particles. mdpi.com This can make the solid-liquid separation step more challenging and the final product less desirable for agricultural use. Research comparing a sedimentation reactor (a type of STR) with a filtration reactor found that the sedimentation design only achieved about 50% phosphate removal due to issues with separating the fine precipitate. researchgate.net

The following table provides a comparative assessment of FBR and STR configurations for struvite recovery.

| Feature | Fluidized Bed Reactor (FBR) | Stirred Tank Reactor (STR) |

| Principle | Upward flow of liquid suspends particles, promoting crystal growth on seed material. | Mechanical agitation keeps particles suspended. |

| Product Quality | Produces large, pure, and spherical crystals. ubc.ca | Often produces fine and impure crystals. mdpi.com |

| P-Removal Efficiency | High, often 80-90% or more. researchgate.netubc.ca | Can be high, but may be limited by solids separation. mdpi.comresearchgate.net |

| Operational Complexity | Requires precise control of upflow velocity. nih.gov | Simpler design, but mixing intensity is a critical parameter. |

| Downstream Processing | Easier solid-liquid separation and dewatering. | Can have challenges with separating fine particles. |

| Commercial Examples | Ostara Pearl®, DHV Crystalactor® | - |

Process Efficiency and Challenges in Commercial-Scale Implementation

The commercial-scale implementation of struvite recovery technologies presents both significant opportunities and challenges. The efficiency of these full-scale systems is a key determinant of their economic viability and environmental benefit.

Process Efficiency: Full-scale installations, such as those using Ostara's Pearl® technology, have demonstrated high phosphorus removal efficiencies, often ranging from 60% to over 80%, depending on the influent characteristics. iwaponline.com In a pilot study using the Pearl® technology on streams with phosphorus concentrations from 31 to 150 mg PO₄-P/L, removal rates varied between 60% and 81%. iwaponline.com The quality of the recovered struvite is consistently high, making it suitable for use as a commercial fertilizer. iwaponline.com The efficiency of the recovery process is not only measured by nutrient removal but also by the reduction of operational problems within the treatment plant, such as the prevention of uncontrolled struvite scaling on pipes and equipment. nih.gov

Challenges in Commercial-Scale Implementation:

Economic Viability: The primary challenge is the economic feasibility of the process. The capital expenditure (CAPEX) for reactor installation and the operational expenditure (OPEX), particularly the cost of magnesium chemical addition, are significant. iwaponline.comnih.gov The economic viability often depends on the specific type of wastewater treatment process already in place. For instance, recovery is more likely to be economically favorable in plants with biological phosphorus removal and anaerobic digestion, where payback periods can range from 5 to 10 years. iwaponline.com

Reagent Costs: The cost of magnesium salts is a major component of the operational expenses, accounting for a significant portion of the total chemical cost. mdpi.com Research into lower-cost magnesium sources, such as seawater or industrial brines, is ongoing to reduce this financial barrier. researchgate.net

Process Control and Optimization: Maintaining optimal operating conditions (pH, molar ratios, etc.) in a dynamic, full-scale environment can be challenging. Fluctuations in the influent nutrient concentrations require robust process control systems to ensure consistent efficiency and product quality. iwaponline.com

Market for Recovered Product: While a market for recovered struvite as a specialty fertilizer exists, its widespread adoption and the revenue generated from sales are crucial for offsetting the operational costs. Ostara addresses this by managing the sale of the recovered Crystal Green®, providing a guaranteed revenue stream to the treatment plant. iwaponline.comostara.com

Integration with Existing Infrastructure: Retrofitting a struvite recovery system into an existing wastewater treatment plant requires careful planning and engineering to ensure seamless integration with upstream and downstream processes. ostara.com

Despite these challenges, the increasing stringency of nutrient discharge regulations and the growing recognition of phosphorus as a finite and valuable resource are driving the adoption of these technologies, turning a wastewater treatment problem into a circular economy opportunity. nih.gov

Future Research Directions and Unresolved Challenges in Magnesium Ammonium Phosphate Hexahydrate Studies

Development of More Robust Predictive Models for Complex Waste Streams

The precipitation of magnesium ammonium (B1175870) phosphate (B84403) hexahydrate is a complex process influenced by numerous variables, including pH, temperature, and the molar ratios of its constituent ions. mdpi.comarabjchem.org In real-world applications, the complexity multiplies due to the heterogeneous and fluctuating nature of waste streams, such as anaerobically digested manure or municipal wastewater. esf.edunih.gov These streams contain various competing ions and substances that can interfere with crystallization, making predictive modeling a significant challenge.

A primary obstacle is the presence of high concentrations of calcium, which can co-precipitate as amorphous calcium phosphates, reducing the purity and quality of the final struvite product. iwaponline.com Research has shown that a high Ca:Mg molar ratio negatively impacts struvite formation. researchgate.net Additionally, high ionic strength and alkalinity in waste streams like dairy manure can hinder precipitation. nih.govresearchgate.net

Current models often struggle to accurately predict struvite formation and purity in such complex matrices. mdpi.com While models like Visual MINTEQ are used, discrepancies between predicted and experimental results often arise, particularly concerning the influence of competing ions. mdpi.com This highlights a critical need for more sophisticated and robust predictive models. Future research should focus on developing dynamic models that can account for the synergistic and antagonistic effects of various components in wastewater. The integration of big data analytics and machine learning presents a promising avenue for creating adaptive, real-time predictive models that can optimize reagent dosing and process controls for diverse and variable influent compositions. researchgate.net